An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7): Properties, Synthesis, and Applications in Modern Research
An In-depth Technical Guide to N-(3-Aminopropyl)-N-methylaniline (CAS 53485-07-7): Properties, Synthesis, and Applications in Modern Research
This document provides a comprehensive technical overview of N-(3-Aminopropyl)-N-methylaniline, CAS number 53485-07-7. Targeted at researchers, chemists, and professionals in drug development and diagnostics, this guide moves beyond simple data recitation. It delves into the practical causality behind its properties, outlines logical synthetic approaches, and illuminates its critical role as a specialized chemical intermediate, particularly in the creation of advanced biological probes.
Core Physicochemical and Spectroscopic Profile
N-(3-Aminopropyl)-N-methylaniline is a difunctional organic compound featuring both a tertiary aromatic amine (N-methylaniline) and a primary aliphatic amine (propylamine) moiety. This unique structure dictates its chemical behavior and utility as a versatile building block.
Physicochemical Properties
The compound's physical and chemical characteristics are summarized below. It is most commonly supplied as a liquid, though some sources may describe it as a solid, potentially indicating it is a low-melting solid or exists in powdered form under specific conditions.[1][2] Its sensitivity to air and light necessitates careful handling and storage to prevent degradation, which typically manifests as a color change from colorless/yellow to brown.[3]
| Property | Value | Source(s) |
| CAS Number | 53485-07-7 | [4] |
| Molecular Formula | C₁₀H₁₆N₂ | [4][5] |
| Molecular Weight | 164.25 g/mol | [2] |
| Synonyms | N¹-Methyl-N¹-phenyl-1,3-propanediamine, 3-(Methylphenylamino)propylamine | [4] |
| Physical State (at 20°C) | Liquid | [2] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Refractive Index | 1.5640 - 1.5660 | [6] |
| Solubility | Soluble in Chloroform and Methanol | [6][7] |
| Stability | Light and Air Sensitive | |
| Purity (Typical) | >96.0% (GC) |
Spectroscopic Interpretation: A Predictive Analysis
While publicly accessible, fully interpreted spectra are limited, a senior scientist can confidently predict the key features that define the molecule's spectroscopic signature. This predictive analysis is crucial for identity confirmation in a research setting.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be rich with information. Key signals would include:
-
Aromatic Protons: Multiplets between δ 6.5-7.5 ppm, corresponding to the five protons on the phenyl ring.
-
N-CH₂ (alpha to aniline): A triplet around δ 3.3-3.5 ppm.
-
Internal CH₂: A multiplet (likely a quintet or sextet) around δ 1.7-1.9 ppm.
-
CH₂-NH₂ (alpha to primary amine): A triplet around δ 2.7-2.9 ppm.
-
N-CH₃: A sharp singlet around δ 2.9-3.1 ppm.[5]
-
NH₂: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 10 distinct carbon environments:
-
Aromatic Carbons: Six signals in the δ 110-150 ppm region.
-
Aliphatic Carbons: Three signals for the propyl chain carbons and one for the N-methyl carbon, typically in the δ 20-60 ppm range.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.
-
N-H Stretch: A characteristic medium-intensity doublet around 3300-3400 cm⁻¹ for the primary amine (-NH₂).
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring absorptions around 1500-1600 cm⁻¹.
-
C-N Stretch: Signals in the 1250-1350 cm⁻¹ (aromatic) and 1000-1250 cm⁻¹ (aliphatic) regions.
-
Synthesis and Chemical Reactivity
While N-(3-Aminopropyl)-N-methylaniline is commercially available, understanding its synthesis provides insight into its impurity profile and reactivity.[8][9] No single, peer-reviewed synthesis protocol is widely cited; however, a logical and robust pathway can be designed based on fundamental organic reactions.
Proposed Synthetic Workflow
A highly efficient and common strategy for creating such a structure involves a two-step process starting from N-methylaniline. This approach is chosen for its high yields and use of standard laboratory reagents.
Step 1: Michael Addition of Acrylonitrile N-methylaniline is reacted with acrylonitrile in a Michael addition reaction. The secondary amine acts as the nucleophile, adding to the activated double bond of acrylonitrile to form 3-(methyl(phenyl)amino)propanenitrile. This reaction is typically catalyzed by a mild base or acid, or can proceed thermally.
Step 2: Nitrile Reduction The resulting nitrile intermediate is then reduced to the primary amine. This transformation can be achieved using several powerful reducing agents. Lithium aluminum hydride (LAH) in an ethereal solvent (like THF or diethyl ether) is a classic and effective method. Alternatively, catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere provides a scalable, industrial-friendly option.
Detailed Protocol: Proposed Synthesis of N-(3-Aminopropyl)-N-methylaniline
-
Michael Addition:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylaniline (1.0 eq).
-
Add acrylonitrile (1.1 eq) dropwise at room temperature. A mild exothermic reaction may be observed.
-
Optionally, a catalytic amount of a base like triethylamine can be added.
-
Heat the mixture to 60-80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, remove any excess acrylonitrile under reduced pressure to yield the crude nitrile intermediate.
-
-
Nitrile Reduction (using LAH):
-
In a separate, dry flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension to 0°C in an ice bath.
-
Dissolve the crude 3-(methyl(phenyl)amino)propanenitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(3-Aminopropyl)-N-methylaniline can be purified by vacuum distillation to yield the final product.
-
Caption: Logical workflow from precursor to a functional biological probe.
Safety, Handling, and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory. The compound is classified as harmful if swallowed, corrosive, and a respiratory irritant. [1][10]
| Hazard Class | GHS Statement | Code |
|---|---|---|
| Acute Toxicity | Harmful if swallowed | H302 |
| Corrosivity | Causes severe skin burns and eye damage | H314 |
| Irritation | May cause respiratory irritation | H335 |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle N-(3-Aminopropyl)-N-methylaniline inside a certified chemical fume hood to avoid inhalation of vapors. [1]An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all direct contact. [12]Use compatible laboratory glassware. Prevent the formation of aerosols.
-
Storage: Store in a cool, dry, and dark place, preferably at temperatures below 15°C. The container must be kept tightly sealed. [12]To prevent oxidation and degradation due to its air and light sensitivity, it is best practice to store it under an inert atmosphere (argon or nitrogen). * Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
N-(3-Aminopropyl)-N-methylaniline is more than a simple diamine; it is a specialized chemical tool whose value is defined by its precise molecular architecture. The strategic placement of a reactive primary amine and a stable tertiary aniline within the same molecule allows for its seamless integration as the core scaffold for advanced reagents like the BHQ-3 quencher. For researchers in molecular biology, diagnostics, and drug discovery, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of next-generation analytical probes and assays.
References
-
N-(3-AMINOPROPYL)-N-METHYLANILINE Safety Data Sheets(SDS) - lookchem. (lookchem.com)
-
Buy Online CAS Number 53485-07-7 - TRC - N-(3-Aminopropyl)-N-methylaniline. (LGC Standards)
-
BHQ3 Amine Safety Data Sheet. (Glen Research)
-
53485-07-7 CAS MSDS (N-(3-AMINOPROPYL)-N-METHYLANILINE) Property. (ChemicalBook)
-
N-(3-Aminopropyl)-N-methylaniline, 500 mL - CP Lab Safety. (CP Lab Safety)
-
N-(3-Aminopropyl)-N-methylaniline 96.0+%, TCI America™. (Fisher Scientific)
-
N-(3-Aminopropyl)-N-methylaniline 53485-07-7 | TCI AMERICA. (TCI America)
-
n-(3-aminopropyl)-n-methylaniline(53485-07-7) 1 h nmr - ChemicalBook. (ChemicalBook)
-
N-(3-AMINOPROPYL)-N-METHYLANILINE 100 ML ,Each - UTECH® Products. (UTECH Products)
-
N-(3-AMINOPROPYL)-N-METHYLANILINE CAS#: 53485-07-7. (ChemWhat)
-
chemical label N-(3-Aminopropyl)-N-methylaniline. (TCI America)
-
SAFETY DATA SHEET - N-Methyl aniline. (Thermo Fisher Scientific)
-
Chemical Name: N-methylaniline. (Shanghai Mintchem Development Co., Ltd.)
-
53485-07-7 | CAS DataBase - ChemicalBook. (ChemicalBook)
-
material safety data sheet sds/msds - N-Methylaniline. (CDH Fine Chemical)
-
N-METHYLANILINE Safety Data Sheet. (SDFine)
-
N-(3-Aminopropyl)-N-methylaniline 53485-07-7 | Tokyo Chemical Industry Co., Ltd.(APAC). (Tokyo Chemical Industry Co., Ltd.)
-
The uses of N-methylaniline - Yufeng. (Yufeng)
-
N-METHYLANILINE - CAMEO Chemicals. (NOAA)
-
N-(3-Aminopropyl)morpholine | C7H16N2O | CID 61055 - PubChem. (PubChem)
-
N-Methylaniline synthesis - ChemicalBook. (ChemicalBook)
-
N-Methylaniline in Chemical Manufacturing: Applications and Significance in Key Industries. (Medium)
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (Royal Society of Chemistry)
-
N-Methylaniline - Wikipedia. (Wikipedia)
-
Exploring the Properties and Applications of Aniline and N-Methylaniline - Echemi. (Echemi)
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (RSC Publishing)
-
Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (Yufeng)
-
US3819709A - Synthesis of n-methylaniline - Google Patents. (Google Patents)
-
Synthesis of n-methylaniline (1970) | G Akazome - SciSpace. (SciSpace)
-
Supporting Information - Direct Methylation of Amines with CO2/H2. (Max-Planck-Gesellschaft)
-
Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? - Chegg. (Chegg)
-
NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (Acta Chemica Scandinavica)
Sources
- 1. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 2. erp.endosoft.com [erp.endosoft.com]
- 3. mintchem.com [mintchem.com]
- 4. Buy Online CAS Number 53485-07-7 - TRC - N-(3-Aminopropyl)-N-methylaniline | LGC Standards [lgcstandards.com]
- 5. N-(3-AMINOPROPYL)-N-METHYLANILINE(53485-07-7) 1H NMR spectrum [chemicalbook.com]
- 6. 53485-07-7 CAS MSDS (N-(3-AMINOPROPYL)-N-METHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 53485-07-7 | CAS DataBase [m.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. N-(3-Aminopropyl)-N-methylaniline 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. chemical-label.com [chemical-label.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lookchem.com [lookchem.com]
